molecular formula C18H21FN2O2 B2534633 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478259-87-9

4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2534633
CAS No.: 478259-87-9
M. Wt: 316.376
InChI Key: RWPVPOPCPXOFLT-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.376. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Pharmacological Profile

Research on structural analogs based on the pyrrolidin-2-one pharmacophore, similar to the core structure of the compound , highlights the significance of stereochemistry in enhancing pharmacological profiles. Stereoisomers of phenylpiracetam, a compound with a related structure, demonstrate varied biological activities, indicating the importance of chiral centers in drug development (Veinberg et al., 2015).

Fluorescent Chemosensors

Derivatives of 4-methyl-2,6-diformylphenol, though structurally distinct, serve as a foundation for developing chemosensors that detect various analytes. This suggests potential applications of the compound for the development of novel sensing materials (Roy, 2021).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in pharmaceutical manufacturing, illustrates the broader theme of chemical synthesis in which compounds like 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide could play a role, especially in the context of developing new synthetic routes or intermediates for drug development (Qiu et al., 2009).

Environmental and Health Impact Studies

Understanding the environmental fate and health impacts of chemical compounds is crucial. For instance, research on the microbial degradation of polyfluoroalkyl chemicals offers insights into the environmental persistence and potential health risks of fluorinated compounds, providing a context for assessing the environmental and health impacts of similar compounds (Liu & Mejia Avendaño, 2013).

Antitubercular Activity

The modification of isoniazid (INH) structure for evaluating anti-tubercular activity indicates how derivatives of known compounds can be explored for enhanced biological activity. This approach could be applicable to the synthesis and testing of derivatives of the compound for various biological activities (Asif, 2014).

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-3-13(4-2)17(22)14-9-16(20-11-14)18(23)21-10-12-5-7-15(19)8-6-12/h5-9,11,13,20H,3-4,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPVPOPCPXOFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330660
Record name 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-87-9
Record name 4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.